molecular formula C19H21NO4 B3004762 N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-88-7

N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B3004762
CAS RN: 247592-88-7
M. Wt: 327.38
InChI Key: FSHRFNTUFZWMHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and investigated for anticonvulsant activity, with one compound showing significant efficacy . Another study reported the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction sequence involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene . Additionally, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was achieved by converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols . These studies highlight the diverse synthetic routes and the potential biological activities of acetamide derivatives.

Molecular Structure Analysis

The molecular structures of synthesized acetamide derivatives have been characterized using various spectroscopic techniques. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, the crystal structure of an anticancer drug candidate, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was determined using X-ray diffraction and further supported by spectroscopic techniques . These studies demonstrate the importance of structural characterization in understanding the properties and potential applications of acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been studied in the context of their potential biological activities. For instance, novel acetamide derivatives synthesized through the Leuckart reaction were assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects, with some compounds showing activities comparable to standard drugs . Another study focused on the hydrogen-bonding ability of N,N-dimethyl formamide and N,N-dimethyl acetamide with various phenols, providing insights into the electronic charge transfer and bond moments in these complexes . These findings suggest that the chemical reactivity of acetamide derivatives is closely linked to their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been explored through experimental and theoretical studies. For example, the spectroscopic characterization and anti-COVID-19 molecular docking investigation of 2-(2-formylphenoxy)acetamide revealed its potential antiviral activity against SARS-CoV-2, with good binding affinity for the target protein . The study of hydrogen bond formation in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen bonds in solution, which were further analyzed using NBO studies . These analyses contribute to a deeper understanding of the properties that govern the biological activities of acetamide derivatives.

Scientific Research Applications

1. Analgesic and Anti-inflammatory Applications

  • KR-25003, a compound structurally similar to N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, has been identified as a potent analgesic capsaicinoid. Its crystal structure suggests unique conformational properties different from other capsaicinoids, stabilized by intermolecular hydrogen bonds (Park et al., 1995).

2. Potential in Cancer Research

  • Synthesized derivatives of phenoxyacetamide, closely related to this compound, have shown promise as potential anticancer agents. Specific compounds exhibited significant anticancer activities against breast cancer and neuroblastoma cells (Rani et al., 2014).

3. Inhibition of Fatty Acid Synthesis in Algae

  • Chloroacetamides, including compounds structurally similar to this compound, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. These compounds are used as herbicides in various crops (Weisshaar & Böger, 1989).

4. Potential in Treating Atrial Fibrillation

  • Ranolazine, a compound related to this compound, is clinically used for treating angina pectoris and shows potential in treating atrial fibrillation. Pre-clinical and clinical studies suggest its antiarrhythmic activity with atrio-selectivity (Hancox & Doggrell, 2010).

5. Applications in Insecticidal Research

  • N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, similar to this compound, have been synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Certain compounds exhibited excellent results, suggesting potential as insecticidal agents (Rashid et al., 2021).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)7-8-17(18)24-12-19(22)20-16-9-13(2)5-6-14(16)3/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHRFNTUFZWMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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